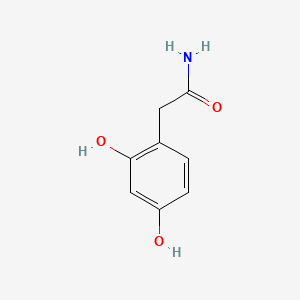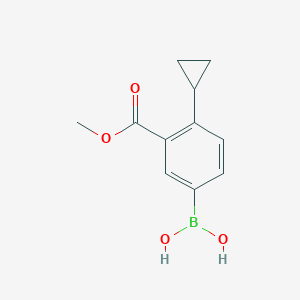
Benzeneacetamide, 2,4-dihydroxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzeneacetamide, 2,4-dihydroxy-: is an organic compound with the chemical formula C8H9NO3 2,4-dihydroxybenzeneacetamide . This compound is characterized by the presence of two hydroxyl groups attached to the benzene ring at the 2nd and 4th positions, along with an acetamide group. It appears as a white crystalline solid and is soluble in water and polar organic solvents .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
From 2,4-dihydroxyacetophenone: The synthesis of Benzeneacetamide, 2,4-dihydroxy- can be achieved by reacting 2,4-dihydroxyacetophenone with aqueous ammonia.
From Resorcinol: Another method involves the reaction of resorcinol with sodium alcoholate in alcohol, followed by carboxylation with carbon dioxide under supercritical conditions. .
Industrial Production Methods:
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Benzeneacetamide, 2,4-dihydroxy- can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of quinones.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, particularly at positions ortho and para to the hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions.
Major Products:
Oxidation: Quinones and related compounds.
Reduction: Various reduced derivatives of Benzeneacetamide, 2,4-dihydroxy-.
Substitution: Halogenated, nitrated, and sulfonated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Benzeneacetamide, 2,4-dihydroxy- is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it valuable in the development of new chemical entities .
Biology and Medicine: Research suggests that compounds similar to Benzeneacetamide, 2,4-dihydroxy- may have antioxidant and anti-inflammatory properties. These properties are attributed to the hydroxyl groups, which can scavenge free radicals and reduce oxidative stress .
Industry: In the agricultural sector, derivatives of Benzeneacetamide, 2,4-dihydroxy- are used as herbicides to control various weeds .
Wirkmechanismus
The mechanism of action of Benzeneacetamide, 2,4-dihydroxy- involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups play a crucial role in its biological activity by participating in hydrogen bonding and redox reactions. These interactions can modulate the activity of enzymes involved in oxidative stress and inflammation pathways .
Vergleich Mit ähnlichen Verbindungen
2,4-Dihydroxybenzoic Acid: Similar in structure but contains a carboxyl group instead of an acetamide group.
2,4-Dihydroxyacetophenone: Contains a ketone group instead of an acetamide group.
Resorcinol: Lacks the acetamide group and has only two hydroxyl groups on the benzene ring.
Uniqueness: Benzeneacetamide, 2,4-dihydroxy- is unique due to the presence of both hydroxyl and acetamide groups, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
68929-11-3 |
|---|---|
Molekularformel |
C8H9NO3 |
Molekulargewicht |
167.16 g/mol |
IUPAC-Name |
2-(2,4-dihydroxyphenyl)acetamide |
InChI |
InChI=1S/C8H9NO3/c9-8(12)3-5-1-2-6(10)4-7(5)11/h1-2,4,10-11H,3H2,(H2,9,12) |
InChI-Schlüssel |
RYKUFCHWCAZVNL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1O)O)CC(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[4-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-yl]-5-[(4-methoxybenzyl)oxy]phenol](/img/structure/B14092163.png)
![9-(4-fluorophenyl)-3-(2-methoxyethyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B14092168.png)
![3-(5-chloro-2-hydroxy-4-methylphenyl)-5-(2-hydroxyethyl)-4-(4-methylphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14092169.png)
![5-(2-hydroxyphenyl)-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-1H-pyrazole-3-carboxamide](/img/structure/B14092171.png)

![1-(4-Ethoxyphenyl)-2-(2-hydroxyethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14092180.png)
![2-(6-Methoxy-1,3-benzothiazol-2-yl)-1-(4-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14092186.png)
![8-(4-ethoxyphenyl)-1-methyl-3-[2-(morpholin-4-yl)ethyl]-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B14092194.png)
![1-(3,4-Dichlorophenyl)-7-ethyl-2-(5-methyl-1,2-oxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14092199.png)
![2-Chloro-5-[(naphthalen-2-yloxy)methyl]pyrazine](/img/structure/B14092216.png)
![N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-5-(pyridin-3-yl)-1H-pyrazole-3-carboxamide](/img/structure/B14092235.png)
![4-(4-ethoxy-3-methoxyphenyl)-3-(2-hydroxyphenyl)-5-methyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B14092248.png)
![(2S,5R,6R)-6-(3-Aminoadamantane-1-carboxamido)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B14092252.png)
![3-(2-hydroxy-4,6-dimethylphenyl)-N-[2-(4-sulfamoylphenyl)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B14092265.png)
